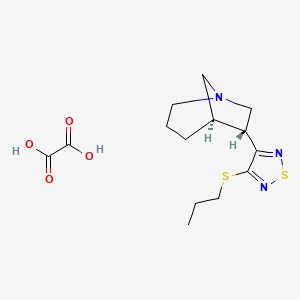

PTAC oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’oxalate de PTAC est un composé chimique de formule moléculaire C14H21N3O4S2. Il s’agit d’un solide cristallin blanc utilisé comme intermédiaire dans la synthèse organique. L’oxalate de PTAC a des applications significatives dans divers domaines, notamment la chimie, la biologie et la médecine .

Mécanisme D'action

L’oxalate de PTAC agit comme un ligand sélectif des récepteurs muscariniques. Il fonctionne comme un agoniste partiel des récepteurs M2 et M4 et comme un antagoniste des récepteurs M1, M3 et M5 . Le composé atténue l’allodynie mécanique dans la douleur neuropathique et présente des effets antidépresseurs. Les cibles moléculaires et les voies impliquées comprennent les récepteurs muscariniques de l’acétylcholine, qui jouent un rôle crucial dans la modulation de la neurotransmission et de la signalisation neuronale .

Analyse Biochimique

Biochemical Properties

PTAC oxalate is a selective muscarinic receptor ligand . It is a partial agonist of M2 and M4 but antagonist of M1, M3, and M5 . It interacts with these enzymes and proteins to exert its biochemical effects. The nature of these interactions involves binding to these receptors, influencing their activity, and thus playing a role in various biochemical reactions .

Cellular Effects

This compound has been shown to alleviate mechanical allodynia on neuropathic pain and has antidepression effects . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to muscarinic receptors . It acts as a partial agonist for M2 and M4 receptors and an antagonist for M1, M3, and M5 receptors . This binding interaction can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Méthodes De Préparation

L’oxalate de PTAC peut être synthétisé par une méthode relativement simple. Une approche courante implique la réaction de la phénylsulfone et de l’acide oxalique avec la benzylamine dans des conditions appropriées . La réaction se déroule généralement comme suit :

Réactifs : Phénylsulfone, acide oxalique et benzylamine.

Conditions : La réaction est effectuée dans des conditions contrôlées de température et de pression pour assurer un rendement optimal.

Produit : L’oxalate de PTAC est obtenu sous forme de solide cristallin blanc.

Analyse Des Réactions Chimiques

L’oxalate de PTAC subit diverses réactions chimiques, notamment :

Oxydation : L’oxalate de PTAC peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.

Réduction : Il peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.

Substitution : L’oxalate de PTAC peut participer à des réactions de substitution, où un ou plusieurs atomes de la molécule sont remplacés par d’autres atomes ou groupes.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications De Recherche Scientifique

L’oxalate de PTAC a une large gamme d’applications en recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.

Biologie : L’oxalate de PTAC est utilisé dans des études biologiques pour étudier ses effets sur les processus cellulaires.

Industrie : L’oxalate de PTAC est utilisé dans la production de produits chimiques de spécialité et de produits pharmaceutiques.

Comparaison Avec Des Composés Similaires

L’oxalate de PTAC peut être comparé à d’autres ligands des récepteurs muscariniques, tels que :

Oxaliplatine : Un médicament de chimiothérapie à base de platine utilisé pour traiter le cancer colorectal.

Atropine : Un antagoniste des récepteurs muscariniques utilisé pour traiter la bradycardie et comme agent pré-anesthésique.

L’oxalate de PTAC est unique en raison de son action sélective sur des sous-types spécifiques de récepteurs muscariniques et de ses applications thérapeutiques potentielles dans la douleur neuropathique et la dépression .

Propriétés

IUPAC Name |

3-[(5R,6R)-1-azabicyclo[3.2.1]octan-6-yl]-4-propylsulfanyl-1,2,5-thiadiazole;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3S2.C2H2O4/c1-2-6-16-12-11(13-17-14-12)10-8-15-5-3-4-9(10)7-15;3-1(4)2(5)6/h9-10H,2-8H2,1H3;(H,3,4)(H,5,6)/t9-,10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXQOVMTAFXOKQ-IYPAPVHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NSN=C1C2CN3CCCC2C3.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NSN=C1[C@H]2CN3CCC[C@H]2C3.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride](/img/structure/B560218.png)

![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)

![2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride](/img/structure/B560227.png)

![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride](/img/structure/B560229.png)

![ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560232.png)

![ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560233.png)